White-Chen catalyst

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The White-Chen catalyst is an iron-based coordination complex named after Professor M. Christina White and her graduate student Mark S. Chen. This catalyst is renowned for its ability to oxidize aliphatic sp3 C-H bonds in organic synthesis, using hydrogen peroxide and acetic acid as additives . It is the first catalyst to allow for preparative and predictable aliphatic C-H oxidations over a broad range of organic substrates .

Mécanisme D'action

Target of Action

The primary target of the White-Chen catalyst is the aliphatic sp3 C-H bonds in organic compounds . The catalyst is used to oxidize these bonds, which are present ubiquitously in organic compounds .

Mode of Action

The this compound, an Iron-based coordination complex, interacts with its targets (aliphatic sp3 C-H bonds) through a process of oxidation . This interaction is facilitated by the use of hydrogen peroxide and acetic acid additive . The catalyst’s mode of action is influenced by sterics, electronics, and stereoelectronics, which allow for remarkably predictable oxidations . For instance, when an electron withdrawing group (EWG) is present in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG .

Biochemical Pathways

The this compound affects the biochemical pathways involved in the oxidation of aliphatic sp3 C-H bonds . The oxidation process results in the transformation of these bonds, allowing them to be thought of as a functional group in the streamlining of organic synthesis . This has a downstream effect of enabling the preparation of a broad range of organic substrates .

Result of Action

The result of the this compound’s action is the oxidation of aliphatic sp3 C-H bonds . This oxidation allows for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates . The catalyst’s action leads to the creation of new functional groups, enabling the streamlining of organic synthesis .

Analyse Biochimique

Biochemical Properties

The White-Chen catalyst plays a significant role in biochemical reactions, particularly in the oxidation of aliphatic sp3 C-H bonds . The catalyst’s interaction with enzymes, proteins, and other biomolecules is primarily through its iron (2+) component, which can form coordination complexes with these biomolecules, altering their function and facilitating the oxidation process .

Cellular Effects

The This compound can influence cell function by altering the activity of enzymes and proteins involved in cellular metabolism . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to oxidize aliphatic sp3 C-H bonds, which can lead to changes in the structure and function of biomolecules .

Molecular Mechanism

The This compound exerts its effects at the molecular level through its iron (2+) component, which can form coordination complexes with biomolecules . This can lead to changes in the structure and function of these biomolecules, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the This compound may undergo degradation, affecting its stability and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of the This compound can vary with different dosages in animal models

Metabolic Pathways

The This compound is involved in the oxidation of aliphatic sp3 C-H bonds, a key process in various metabolic pathways . It can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The This compound can be transported and distributed within cells and tissues through various mechanisms

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

The White-Chen catalyst is synthesized through a cycloaddition reaction between norbornadiene and an alkyne. The resulting cycloadduct is then reduced with a metal hydride to form the this compound. Industrial production methods typically involve the wetness impregnation method, where an aqueous or organic metal salt solution impregnates the catalyst, with the metal salt adsorbing on the support surface .

Analyse Des Réactions Chimiques

The White-Chen catalyst primarily undergoes oxidation reactions. It reacts with hydrogen peroxide, catalyzed by acetic acid, to form an iron-oxo intermediate. This intermediate abstracts a hydrogen from the carbon to be oxidized, generating a short-lived carbon-centered radical . The catalyst is highly selective, targeting the more electron-rich C-H bond that is most remote from any electron-withdrawing group . Major products formed from these reactions include oxidized aliphatic hydrocarbons .

Applications De Recherche Scientifique

The White-Chen catalyst has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

The White-Chen catalyst is unique in its ability to perform preparative and predictable aliphatic C-H oxidations. Similar compounds include other iron-based catalysts and palladium-based catalysts used for C-H activation . the this compound stands out due to its high selectivity and efficiency in oxidizing aliphatic C-H bonds .

Similar Compounds

The this compound’s unique combination of high selectivity, efficiency, and broad substrate scope makes it a valuable tool in both academic and industrial settings.

Propriétés

Numéro CAS |

959395-10-9 |

|---|---|

Formule moléculaire |

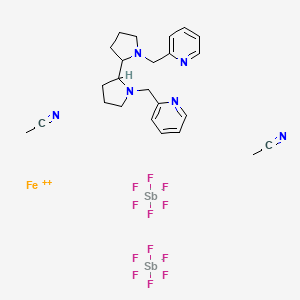

C24H32F12FeN6Sb2 |

Poids moléculaire |

931.9 g/mol |

Nom IUPAC |

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |

InChI |

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m0................./s1 |

Clé InChI |

XUNWHBGEOCZDBX-CGOGJHNFSA-B |

SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

SMILES isomérique |

CC#N.CC#N.C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

SMILES canonique |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)

![3-[3-(3-aminophenyl)phenyl]aniline](/img/structure/B3175743.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)